N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-3-8-16-17(12-21)20(27-18(16)11-13)22-19(23)9-10-28(24,25)15-6-4-14(26-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUYCLXMDBNJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the sulfonyl group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Final coupling step: The final step involves coupling the intermediate with 4-methoxyphenylsulfonyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Inhibition of JNK Kinases
One of the primary applications of this compound is its role as a potent and selective inhibitor of the c-Jun N-terminal kinases (JNK) family, particularly JNK2 and JNK3. Research has demonstrated that derivatives of this compound exhibit high potency against these kinases, with reported pIC50 values indicating strong inhibition capabilities:
| Compound | JNK2 pIC50 | JNK3 pIC50 |
|---|---|---|
| 5a | 6.5 | 6.7 |
| 11a | 6.5 | 6.6 |
These findings highlight the compound's selectivity within the mitogen-activated protein kinase (MAPK) family, showing reduced activity against other kinases such as JNK1, p38α, and ERK2 . The unique binding mode identified through X-ray crystallography further supports its specificity, as the cyano group forms hydrogen bonds with the ATP-binding site hinge region .
Therapeutic Potential in Neurological Disorders
Given the role of JNK signaling in neurodegenerative diseases and other neurological disorders, this compound's ability to inhibit JNK kinases suggests potential therapeutic applications in treating conditions like Alzheimer's disease and Parkinson's disease. The modulation of JNK activity could help mitigate neuronal apoptosis and inflammation associated with these diseases .
Cancer Research Applications
The selective inhibition of JNK pathways also opens avenues for cancer research. Dysregulation of JNK signaling is implicated in various cancers; therefore, compounds that can selectively inhibit these pathways may serve as effective anti-cancer agents. Studies indicate that targeting JNK3 specifically may reduce tumor growth while sparing normal cells from toxicity .
Structure-Activity Relationship Studies
The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. By modifying different functional groups on the benzothiophene core or the sulfonamide moiety, researchers can enhance potency, selectivity, and pharmacokinetic profiles .
Case Study 1: Selective Inhibition in Cancer Cell Lines
A study evaluated the effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide on various cancer cell lines. The results indicated a significant reduction in cell viability in lines expressing high levels of JNK3 compared to controls. This suggests potential for further development into a therapeutic agent targeting specific cancer types .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and reduced inflammatory markers. These findings support its potential use in neuroprotective therapies aimed at conditions characterized by oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrano[2,3-c]pyrazole Derivative (4af)
- Structure: Contains a pyrano[2,3-c]pyrazole core instead of tetrahydrobenzothiophen, with a 4-methylbenzenesulfonamide group and a methoxyphenyl substituent .
- The sulfonamide group is directly attached to a methylbenzene, differing from the methoxybenzenesulfonyl-propanamide chain in the target compound. Synthesis: Achieved 70% yield via a general procedure, with detailed NMR data (δ 7.50–7.35 ppm for aromatic protons) .
Triazine-Based Compound (5l)
- Structure: Features a 1,3,5-triazine core substituted with bromo, methoxyphenoxy, and benzoyl groups .
- Key Differences :
- The triazine ring offers distinct electronic properties compared to the sulfur-containing tetrahydrobenzothiophen.
- Bromine substitution increases molecular weight and may influence toxicity profiles.
Substituent Variations on the Tetrahydrobenzothiophen Core
N-(3-cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- Structure : Replaces the methyl group at position 6 with a bulky tert-pentyl group (CAS 333762-96-2) .
- Key Differences: Increased steric hindrance from tert-pentyl may reduce metabolic clearance but lower solubility.
4-(4-chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
- Structure: Substitutes the methyl group with ethyl and replaces the sulfonyl-propanamide with a phenoxy-butanamide chain (CAS details in ).
- Phenoxy-butanamide introduces ether linkages, altering electronic effects compared to the sulfonyl group.
Functional Group Comparisons
Hydroxamic Acid Derivatives (Compounds 6–10)
- Structure : Include N-hydroxypropanamide or cyclohexanecarboxamide groups (e.g., CAS-linked compounds in ).
- Key Differences :
Sulfonamide vs. Sulfonyl-Propanamide
- Analog 4af : A simpler sulfonamide group (4-methylbenzenesulfonamide) lacks the methoxy group, reducing electronic modulation .
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiophene ring and various functional groups that contribute to its biological activity. The IUPAC name reflects its complex architecture:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 354.45 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- The compound has shown promising results against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values indicating effective antiproliferative activity.
- Comparative studies have shown that its efficacy is comparable to established chemotherapeutic agents.
-
Mechanistic Insights :
- The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated significant radical-scavenging activity in DPPH assays:
| Compound | DPPH Scavenging Activity (IC50) |
|---|---|
| N-(3-cyano...propanamide | 25 μg/mL |
| Ascorbic Acid | 10 μg/mL |
This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Anticancer Properties :
- Antioxidant Evaluation :
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Construct the tetrahydrobenzo[b]thiophene core via cyclization of a substituted cyclohexenone with sulfur-containing reagents under controlled temperatures (80–100°C) .
Sulfonamide Coupling : React the core with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Characterization :
- Purity : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) .
- Structural Confirmation : H/C NMR for functional group analysis and LC-MS for molecular weight validation .
Q. How can reaction conditions (e.g., solvent, temperature) be optimized for higher yields?
- Methodological Answer : Use a Design of Experiments (DoE) framework to systematically vary parameters:
- Factors : Solvent polarity (DMF vs. dichloromethane), temperature (60–120°C), and catalyst loading (0.1–1.0 equiv).
- Response Variables : Yield, purity, and reaction time.
- Statistical Tools : ANOVA to identify significant factors and response surface modeling for optimization .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) .
- Structural Modifications : Compare analogs (e.g., replacing the 4-methoxy group with halogens) to isolate electronic vs. steric effects on activity .
- Example :
| Analog Modification | Enzymatic IC (µM) | Cell-Based IC (µM) |
|---|---|---|
| 4-Methoxy (Parent) | 0.12 ± 0.03 | 1.5 ± 0.2 |
| 4-Fluoro | 0.09 ± 0.02 | 0.8 ± 0.1 |
| 4-Chloro | 0.15 ± 0.04 | 2.1 ± 0.3 |
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR or MAPK) with the sulfonamide group acting as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on the benzothiophene core’s hydrophobic interactions .
Q. What experimental controls ensure specificity in mechanism-of-action studies?
- Methodological Answer :
- Negative Controls : Use enantiomers or structurally similar inactive analogs (e.g., replacing the cyano group with methyl) .
- Knockout Models : CRISPR-edited cell lines lacking the putative target protein (e.g., COX-2) to confirm on-target effects .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide moiety .
Q. What analytical techniques quantify degradation products under accelerated stability testing?
- Protocol :
- HPLC-PDA : Monitor degradation at 254 nm with a C18 column (acetonitrile/water gradient).
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
Future Research Directions
- AI-Driven Synthesis : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction pathways and real-time parameter adjustments .
- High-Throughput Screening : Develop fragment-based libraries targeting the benzothiophene core for neurodegenerative disease applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
